molecular formula C5H10ClN3OS B3088384 ({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride CAS No. 1185294-03-4

({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride

Cat. No.: B3088384
CAS No.: 1185294-03-4
M. Wt: 195.67
InChI Key: UPQPIBTZGYRNRA-UHFFFAOYSA-N
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Description

({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of a methylthio group and an amine hydrochloride moiety further enhances its reactivity and potential utility in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the methylthio and amine groups. One common synthetic route includes the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide under controlled conditions to form the oxadiazole ring. Subsequent methylation and amination steps are carried out to introduce the methylthio and amine groups, respectively. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the oxadiazole ring and methylthio group allows for interactions with various biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride: can be compared with other oxadiazole derivatives:

    1,2,4-Oxadiazole: Known for its stability and versatility in chemical synthesis.

    Methylthio-substituted compounds: Often exhibit enhanced reactivity and bioactivity.

    Amine hydrochlorides: Commonly used in pharmaceuticals for their solubility and stability.

The uniqueness of This compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound: is a compound of significant interest due to its unique structure and diverse applications

Properties

IUPAC Name

[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS.ClH/c1-10-3-4-7-5(2-6)9-8-4;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQPIBTZGYRNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NOC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride
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({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride
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({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride
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({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride
Reactant of Route 5
({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride
Reactant of Route 6
({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride

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